molecular formula C17H22N8O2S B12418722 PI3K|A-IN-7

PI3K|A-IN-7

Cat. No.: B12418722
M. Wt: 402.5 g/mol
InChI Key: FUFBBCHWTVTMIP-UHFFFAOYSA-N
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Description

PI3K|A-IN-7 is a small-molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in various cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K pathway is often dysregulated in cancers, making it a significant target for cancer therapy .

Preparation Methods

The synthesis of PI3K|A-IN-7 involves multiple steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The synthetic routes typically involve:

Chemical Reactions Analysis

PI3K|A-IN-7 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases

Mechanism of Action

PI3K|A-IN-7 exerts its effects by selectively inhibiting the PI3K pathway. It binds to the catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts downstream signaling pathways, including the AKT/mTOR pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Properties

Molecular Formula

C17H22N8O2S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[(2,4-dimorpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C17H22N8O2S/c1-5-26-6-2-24(1)15-14-13(21-17(22-15)25-3-7-27-8-4-25)9-12(28-14)10-18-16-19-11-20-23-16/h9,11H,1-8,10H2,(H2,18,19,20,23)

InChI Key

FUFBBCHWTVTMIP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC(=C3)CNC4=NC=NN4)N5CCOCC5

Origin of Product

United States

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